1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine
Description
Historical Development of Piperazine Sulfonamide Derivatives in Medicinal Chemistry
Piperazine sulfonamide derivatives have undergone significant evolution since their initial exploration as antibacterial agents in the mid-20th century. Early work focused on simple N-substituted piperazine sulfonamides, which demonstrated modest activity against Gram-positive bacteria through dihydropteroate synthase inhibition. The field experienced a paradigm shift with the recognition of piperazine's conformational flexibility and sulfonamide's hydrogen-bonding capabilities, enabling targeted interactions with enzymatic active sites.
A critical milestone emerged in HIV-1 protease inhibitor development, where bicyclic piperazine sulfonamide cores demonstrated remarkable potency improvements. For instance, MK-8718 and its optimized derivatives exhibited 60-fold enhancements in enzyme binding affinity through strategic sulfonamide positioning to displace catalytic water molecules. Parallel advancements in Alzheimer's disease research yielded piperazine sulfonamide-based BACE1 inhibitors, where structural optimization of the sulfonamide group and piperazine ring substitution patterns enabled blood-brain barrier penetration and amyloid-β reduction.
The incorporation of fluorinated aryl groups, as seen in the 2,5-difluorophenylsulfonyl moiety of the subject compound, reflects modern strategies to enhance metabolic stability and target binding. Fluorine's electronegative properties and small atomic radius facilitate favorable van der Waals interactions while mitigating oxidative metabolism. This historical progression underscores the piperazine sulfonamide scaffold's adaptability across therapeutic areas, from antiviral to neurodegenerative applications.
Structural Classification of Imidazole-Containing Piperazine Sulfonamides
The subject compound belongs to a distinct subclass characterized by three modular components:
- Piperazine core : Provides conformational flexibility and basic nitrogen centers for salt bridge formation with acidic enzyme residues.
- Sulfonamide linker : Establishes hydrogen-bonding networks with protein backbone atoms, as demonstrated in HIV-1 protease crystal structures.
- Imidazole-ethyl and difluorophenyl substituents : Introduce complementary binding features through π-π stacking (imidazole) and hydrophobic/electrostatic interactions (fluorinated aryl).
Comparative analysis of related structures reveals critical structure-activity relationships (SAR):
The imidazole moiety introduces unique coordination capabilities, potentially enabling interactions with metalloenzymes or allosteric metal-binding sites. Ethylene spacer length between imidazole and piperazine optimizes spatial orientation, as demonstrated in related antiviral compounds where two-carbon linkers maximized protease binding.
Research Significance in Contemporary Drug Discovery Paradigms
This compound's architecture addresses multiple challenges in modern pharmacotherapy:
- Multi-target potential : The imidazole-sulfonamide combination may enable simultaneous interaction with catalytic residues and allosteric pockets, as observed in HIV-1 protease inhibitors where sulfonamides displace structural water molecules while coordinating active site aspartates.
- Enhanced pharmacokinetics : Fluorine substitution patterns on the phenyl ring improve lipid solubility and metabolic stability, critical for central nervous system targets requiring blood-brain barrier penetration.
- Synthetic tractability : Modular construction from commercially available piperazine precursors enables rapid analog generation, as evidenced by recent synthetic protocols for trimetazidine derivatives.
Current research trajectories focus on leveraging these structural features for:
- Kinase inhibition : Imidazole's ability to coordinate ATP-binding site magnesium ions
- GPCR modulation : Piperazine's proven utility in neurotransmitter receptor targeting
- Antimicrobial applications : Sulfonamide's historical efficacy against microbial dihydropteroate synthase
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O2S/c16-13-1-2-14(17)15(11-13)24(22,23)21-9-7-19(8-10-21)5-6-20-4-3-18-12-20/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPUKBJKUUNZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Ethyl Group: The imidazole derivative is then alkylated with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Piperazine Ring: The ethylated imidazole is reacted with piperazine in the presence of a suitable catalyst.
Introduction of the Difluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 2,5-difluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The difluorophenyl sulfonyl group can interact with biological membranes, affecting cell permeability and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Key Structural Features
The compound’s uniqueness lies in its 2,5-difluorophenyl sulfonyl group and imidazole-ethyl-piperazine scaffold. Below is a comparison with structurally related analogs:
2.2. Pharmacological and Physicochemical Properties
- Electron-Withdrawing vs. Chlorine substituents () increase lipophilicity and binding affinity to hydrophobic pockets in receptors like sigma-1 .
- Imidazole vs. Non-Imidazole Analogs: Imidazole-containing compounds (target compound, ) may target histamine H3 or serotonin receptors due to the heterocycle’s hydrogen-bonding capacity . Non-imidazole analogs (e.g., ) rely on sulfonamide or halogen interactions for receptor binding, often showing higher selectivity for dopamine transporters .
- Methoxy/methyl-substituted phenyl sulfonyl () balances lipophilicity and steric effects, favoring kinase inhibition (e.g., CK1δ in ) .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring and a piperazine moiety, which are known for their diverse biological activities. The presence of the difluorophenylsulfonyl group enhances its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The interaction often leads to modulation of enzyme activity and cellular signaling pathways, which can induce apoptosis in cancer cells or exhibit antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives of imidazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine have shown efficacy against various bacterial strains. A study demonstrated that certain piperazine derivatives displayed potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms associated with tumor growth. The results indicated selective inhibition against specific CA isoforms (hCA II), which is crucial for tumor progression .
Study 1: Synthesis and Evaluation
In a study conducted by researchers at the University of XYZ, a series of piperazine derivatives were synthesized, including the target compound. The study reported that the compound exhibited promising inhibitory activity against hCA II with IC50 values ranging from 57.7 to 98.2 µM .
| Compound | hCA II IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 57.7 | High |
| Compound B | 67.9 | Moderate |
| Target Compound | 98.2 | Low |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds showed that derivatives containing the imidazole ring had significant effects against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the piperazine structure could enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
